4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

boronic ester purity isoquinoline vs quinoline building block procurement

4‑Methyl‑7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline (CAS 2391994‑74‑2) is a heteroaryl pinacol boronate ester that serves as a bifunctional building block in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions. The molecule combines a 4‑methyl‑substituted quinoline core with a masked boronic acid at the 7‑position, enabling sequential C–C bond formation for the construction of biaryl‑quinoline hybrids.

Molecular Formula C16H20BNO2
Molecular Weight 269.1 g/mol
Cat. No. B12983457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Molecular FormulaC16H20BNO2
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)C
InChIInChI=1S/C16H20BNO2/c1-11-8-9-18-14-10-12(6-7-13(11)14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
InChIKeyYPDARWKKMXKBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline – Quinoline‑7‑Pinacol Boronate Building Block for Medicinal Chemistry and Cross‑Coupling Procurement


4‑Methyl‑7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline (CAS 2391994‑74‑2) is a heteroaryl pinacol boronate ester that serves as a bifunctional building block in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions . The molecule combines a 4‑methyl‑substituted quinoline core with a masked boronic acid at the 7‑position, enabling sequential C–C bond formation for the construction of biaryl‑quinoline hybrids. It is supplied as a shelf‑stable crystalline solid (MW 269.15 g·mol⁻¹, purity ≥98 %) that can be stored under ambient conditions without special handling .

Why Generic Substitution Fails: 4‑Methyl‑7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline Substitution Risks


Quinoline boronate esters are not interchangeable. The position of the boron moiety on the quinoline ring and the nature of the ancillary substituents jointly control transmetalation kinetics, regioselectivity, and product purity in Suzuki–Miyaura reactions [1]. Replacing the 4‑methyl‑7‑pinacolboranyl substitution pattern with a 4‑unsubstituted 7‑boronate, a 4‑methoxy‑7‑boronate, or a 4‑methyl‑isoquinoline isomer alters both the electronic character of the heterocycle and the steric environment around the C–B bond, which can lead to lower coupling yields, increased protodeboronation, or the need for re‑optimised catalytic conditions. The quantitative comparisons below illustrate the measurable differences that make generic substitution a risk to synthetic reproducibility and procurement efficiency.

4‑Methyl‑7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline – Head‑to‑Head and Cross‑Study Quantitative Differentiation


Higher Guaranteed Purity vs. the 4‑Methyl‑Isoquinoline Isomer

The target quinoline compound is offered at a minimum purity of 98 % , whereas the directly analogous 4‑methyl‑7‑(pinacolboranyl)isoquinoline carries a stated purity of only 95 % (HPLC) . This 3‑percentage‑point gap represents a 60 % lower maximum impurity burden (2 % vs. 5 %), which translates into fewer unidentified by‑products that could interfere with catalytic cycles or complicate downstream purification.

boronic ester purity isoquinoline vs quinoline building block procurement

Elevated Purity Relative to the Unsubstituted 7‑Pinacolboranylquinoline

When compared with 7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline, which is commercially listed at 97 % purity , the 4‑methyl‑7‑pinacolboranylquinoline offers a 1‑percentage‑point purity advantage (98 % vs. 97 %) . Although the absolute difference is modest, the relative reduction in total impurities is 33 %, and the methylation at C‑4 further modifies the ring electronics, potentially influencing transmetalation efficiency.

Suzuki coupling heterocyclic boronate building block quality

Hydrolytic Stability Advantage Over the Free Boronic Acid Form

Free quinoline boronic acids are known to undergo rapid protodeboronation under aqueous or aerobic conditions. For the closely related 8‑(pinacolboranyl)quinoline, hydrolysis in ambient air does not yield the expected boronic acid but instead produces a zwitterionic (quinolinium‑8‑yl)trihydroxyborate or anhydride within minutes [1]. The pinacol ester form of the target compound blocks this hydrolysis pathway, providing a shelf‑stable, chromatography‑compatible building block that retains its boron functionality until deliberately deprotected or subjected to transmetalation conditions.

pinacol boronate stability protodeboronation hydrolysis resistance

4‑Methyl‑7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline – High‑Value Application Scenarios


Parallel Synthesis of Quinoline‑Based Kinase Inhibitor Libraries

The combination of ≥98 % purity and the hydrolytically stable pinacol ester form makes this compound suitable for high‑throughput Suzuki coupling arrays aimed at exploring 7‑aryl‑4‑methylquinoline scaffolds. The 4‑methyl group mimics the steric profile of key pharmacophores in kinase hinge‑binding motifs, while the 7‑boronate enables rapid diversification without the intermediate isolation of free boronic acids [1].

Late‑Stage Functionalisation of Drug Candidates

The shelf‑stable pinacol ester can be employed in late‑stage diversification of advanced intermediates, where functional‑group tolerance and minimisation of purification overhead are critical. Its air‑ and moisture‑stable nature allows weighing and handling on open‑bench automated platforms, reducing the operational complexity compared to free boronic acid counterparts [1].

Synthesis of Boron‑Containing Pharmacological Probes

Recent strategies that convert borylated quinolines into oxaboroles or trifluoroborate salts for HIPK2 inhibition rely on the integrity of the C–B bond during multi‑step sequences. The 4‑methyl‑7‑pinacolboranyl substitution pattern is well‑suited for such transformations because the ester resists premature hydrolysis while retaining reactivity toward fluoride‑mediated activation [1].

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